molecular formula C23H21NO4S B11035791 2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid

2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B11035791
M. Wt: 407.5 g/mol
InChI Key: QLCWBFRCPYKHGQ-UHFFFAOYSA-N
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Description

2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid is a complex organic compound featuring a unique structure that combines a pyrroloquinoline core with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline structure.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the pyrroloquinoline core.

    Attachment of the Benzoic Acid Moiety: This step often involves coupling reactions, such as esterification or amidation, to attach the benzoic acid group to the sulfanyl-substituted pyrroloquinoline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, thiols, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure suggests potential activity in areas such as anti-cancer or anti-inflammatory therapies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features. This combination can confer unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[(6-ethyl-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C23H21NO4S/c1-4-13-9-16-14(12-29-18-8-6-5-7-15(18)22(27)28)11-23(2,3)24-19(16)17(10-13)20(25)21(24)26/h5-11H,4,12H2,1-3H3,(H,27,28)

InChI Key

QLCWBFRCPYKHGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CSC4=CC=CC=C4C(=O)O)(C)C

Origin of Product

United States

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